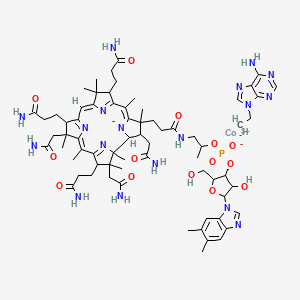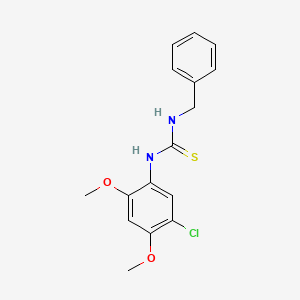
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(phenylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylmethyl)thiourea is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-HIV Studies :
- Thiourea derivatives, including those with structures similar to the specified compound, have been investigated for their antibacterial and anti-HIV activities. Patel et al. (2007) studied various thiourea derivatives for their effectiveness against different microorganisms, highlighting their potential in combating infections and virus-related diseases (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Enzyme Inhibition and Mercury Sensing :
- Rahman et al. (2021) explored the enzyme inhibitory activities of unsymmetrical thiourea derivatives. These compounds, including ones with chlorophenyl components, showed potential as enzyme inhibitors and sensing probes for toxic metals like mercury (Rahman et al., 2021).
Molecular Docking Studies and Antioxidant Activity :
- Hussain et al. (2020) synthesized thiourea derivatives with triphenylphosphine and evaluated their antioxidant activity and bacterial strain inhibition. The compounds were also subjected to molecular docking studies, indicating their interaction with specific proteins (Hussain et al., 2020).
Spectroscopic and Structural Characterization :
- The structural and spectroscopic properties of chloro-substituted thiourea compounds have been extensively studied. For instance, Saeed and Parvez (2005) characterized 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, providing insights into its crystal structure and molecular interactions (Saeed & Parvez, 2005).
Transition Metal Complexes :
- The ability of thiourea derivatives to form complexes with transition metals has been a topic of interest. Shadab and Aslam (2014) synthesized and characterized such metal complexes, revealing their potential in enhancing biological activities (Shadab & Aslam, 2014).
Antibacterial Efficacy of Chloro-Substituted Thiazines :
- Gajbhiye (2021) synthesized chloro-substituted thiazines from derivatives including phenyl thiourea. These compounds showed promising antibacterial activities, suggesting their applicability in medicinal chemistry (Gajbhiye, 2021).
Synthesis and Characterization of Complexes :
- Ali (2015) investigated the synthesis of thiourea complexes with metals like Cobalt(II) and Nickel(II), which were characterized by various spectroscopic methods, adding to the understanding of their chemical properties (Ali, 2015).
Eigenschaften
Produktname |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(phenylmethyl)thiourea |
|---|---|
Molekularformel |
C16H17ClN2O2S |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
1-benzyl-3-(5-chloro-2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-14-9-15(21-2)13(8-12(14)17)19-16(22)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,18,19,22) |
InChI-Schlüssel |
ZZQUPGHRVWOPTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2)Cl)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234379.png)
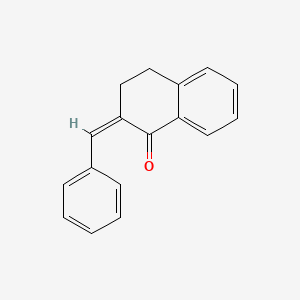
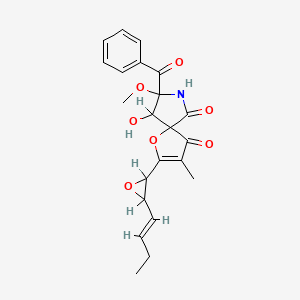
![[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1234385.png)
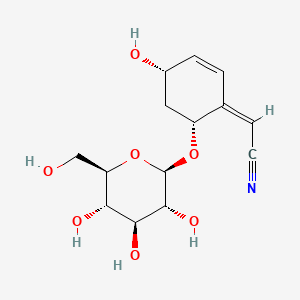
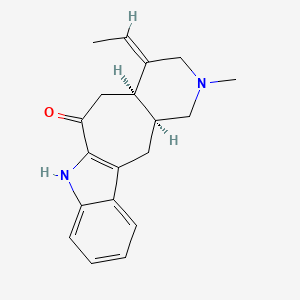
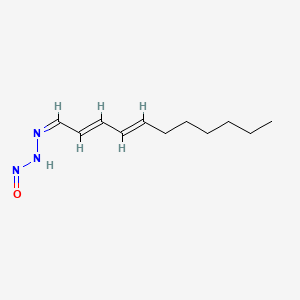
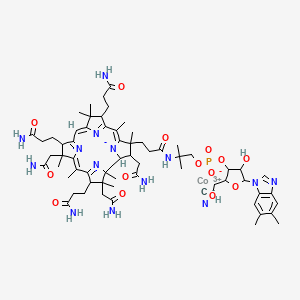
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)
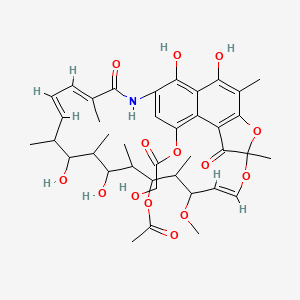
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
